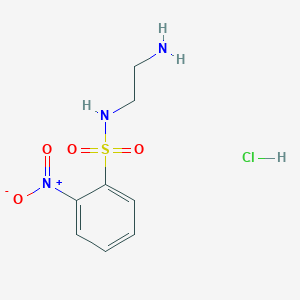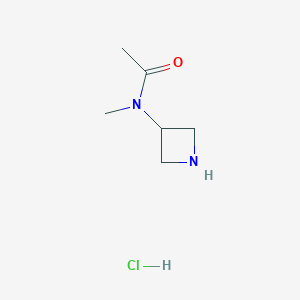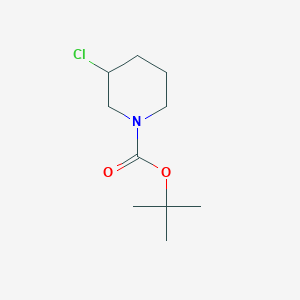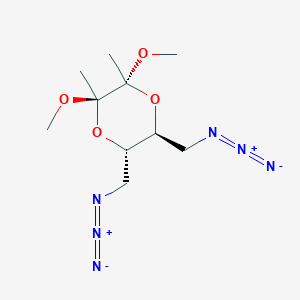![molecular formula C6H12ClN3O B1523570 [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1255717-36-2](/img/structure/B1523570.png)
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl and a molecular weight of 177.63 g/mol. This compound is a derivative of oxadiazole, a heterocyclic aromatic organic compound containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. The presence of the isopropyl group and the amine functionality makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride typically involves the following steps:
Preparation of 5-Isopropyl-1,2,4-oxadiazol-3-ylmethyl chloride: : This intermediate can be synthesized by reacting 5-isopropyl-1,2,4-oxadiazol-3-ylmethanol with thionyl chloride (SOCl2) under reflux conditions.
Amination Reaction: : The resulting chloride is then reacted with an excess of ammonia (NH3) in an aprotic solvent such as dimethylformamide (DMF) to form the free amine.
Acidification: : The free amine is subsequently treated with hydrochloric acid (HCl) to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Oxidation: : KMnO4, H2O2, alkaline conditions.
Reduction: : LiAlH4, ether solvent, anhydrous conditions.
Substitution: : Alkyl halides, polar aprotic solvents, elevated temperatures.
Oxidation: : Oxidized derivatives of the oxadiazole ring.
Reduction: : Reduced amine derivatives.
Substitution: : Alkylated amine derivatives.
Scientific Research Applications
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would vary based on the specific application and the biological system .
Comparison with Similar Compounds
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
5-Isopropyl-1,3,4-oxadiazol-2-amine: : This compound differs in the position of the isopropyl group and the nitrogen atoms in the ring structure.
2- (5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride: : This compound has an additional methylene group and a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKHLGMGHWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)


![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)




![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
